molecular formula C9H17NO2 B1403387 1-Oxa-8-azaspiro[4.5]decane-3-methanol CAS No. 1290625-37-4

1-Oxa-8-azaspiro[4.5]decane-3-methanol

货号: B1403387
CAS 编号: 1290625-37-4
分子量: 171.24 g/mol
InChI 键: AQNXRSGCZNEXPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery and Development of 1-Oxa-8-azaspiro[4.5]decane Compounds

The historical development of 1-oxa-8-azaspiro[4.5]decane compounds traces its origins to the broader evolution of spirocyclic chemistry, which began with foundational work in the early twentieth century. The first spiro compound was discovered by von Baeyer in 1900, establishing the fundamental understanding of compounds characterized by two or more rings sharing a single common atom. This pioneering discovery laid the groundwork for the subsequent development of more complex spirocyclic systems, including the heterocyclic variants that would eventually encompass the 1-oxa-8-azaspiro[4.5]decane family.

The specific development of 1-oxa-8-azaspiro[4.5]decane derivatives gained momentum in the early twenty-first century as researchers recognized their potential as selective ligands for various biological targets. A significant milestone occurred with the systematic exploration of these compounds as candidate radioligands for sigma-1 receptors, where researchers reported the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives. These studies demonstrated that all seven ligands in the series exhibited nanomolar affinity for sigma-1 receptors, with binding constants ranging from 0.47 to 12.1 nanomolar, establishing the therapeutic relevance of this structural class.

The compound 1-oxa-8-azaspiro[4.5]decane-3-methanol specifically emerged as part of this systematic investigation, with its molecular formula C₉H₁₇NO₂ and molecular weight of 171.24 grams per mole being first documented in chemical databases in 2013. The compound's development was further advanced through the application of innovative synthetic methodologies, including the use of continuous flow processes and biocatalytic transaminase technology for the preparation of related intermediates, demonstrating the evolution of synthetic approaches in this field.

Recent investigations have expanded the scope of 1-oxa-8-azaspiro[4.5]decane derivatives through the development of novel synthetic strategies. These include metal-catalyzed oxidative cyclization reactions for the conversion of precursor compounds to spirocyclic structures, utilizing catalysts such as tetrakis(acetonitrile)copper(I) perchlorate and rhodium acetate to achieve yields ranging from 72 to 75 percent. Such methodological advances have facilitated the broader exploration of this compound class and contributed to the establishment of structure-activity relationships that guide contemporary medicinal chemistry efforts.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, representing a sophisticated example of spiro heterocyclic architecture. Spirocyclic compounds can be broadly classified into two primary categories based on the nature of their constituent rings: carbocyclic and heterocyclic systems. The compound under investigation belongs definitively to the heterocyclic category, as it contains heteroatoms including both nitrogen and oxygen within its ring systems, distinguishing it from purely carbocyclic spiro compounds that contain only carbon atoms in their rings.

Within the heterocyclic classification, this compound represents a specific subclass characterized by the presence of both oxygen and nitrogen heteroatoms arranged in a particular geometric configuration. The compound features a quaternary spiro carbon serving as the connecting atom between two rings, with one ring containing an oxygen heteroatom (the oxa component) and the other incorporating a nitrogen heteroatom (the aza component). This dual heteroatom arrangement places the compound within the broader family of mixed heteroatom spirocycles, which have demonstrated particular utility in medicinal chemistry applications due to their ability to present diverse pharmacophoric elements in three-dimensional space.

The structural classification of this compound further encompasses its designation as a bicyclic system with monospiro architecture, indicating the presence of a single spiro atom connecting two distinct ring systems. According to established nomenclature principles, the compound's systematic name reflects the specific ring sizes and heteroatom positions: the "4.5" designation indicates the presence of a four-membered ring containing the oxygen heteroatom and a five-membered ring containing the nitrogen heteroatom, both connected through the central spiro carbon.

From a broader perspective within heterocyclic chemistry, spiro heterocycles containing oxygen, nitrogen, and sulfur atoms have been identified as predominant structural motifs in pharmaceutical compounds. This classification places this compound within a privileged structural class that has demonstrated consistent biological activity across diverse therapeutic areas, including applications in treating infections, cancers, cardiovascular diseases, and neurological conditions.

Emergence of Scientific Interest in Spirocyclic Compounds

The emergence of scientific interest in spirocyclic compounds, including this compound, stems from their unique three-dimensional molecular architecture and the associated advantages this confers in biological systems. The inherent rigidity of spirocyclic compounds creates naturally occurring three-dimensional structures that can reduce the conformational entropy penalty associated with target binding, while simultaneously producing diverse three-dimensional shapes that enhance molecular recognition properties. This fundamental characteristic has driven extensive research interest in spirocyclic systems as privileged scaffolds for drug discovery and development.

Historical analysis reveals that scientific interest in spirocyclic compounds has intensified significantly over the past two decades, coinciding with advances in synthetic methodology and a deeper understanding of structure-activity relationships. The compelling evidence that incorporating heterocyclic moieties into molecular frameworks can alter pharmacological and pharmacokinetic properties has driven intense interest in the synthesis of such hybrid compounds among research groups worldwide. This trend is particularly evident in the development of spiro heterocyclic steroids and related compounds, where the combination of rigid spirocyclic architecture with bioactive scaffolds has yielded numerous compounds with enhanced therapeutic properties.

The perpendicular arrangement characteristic of spiro compounds results in the suppression of molecular interactions of π-systems, which enhances solubility properties and prevents the formation of excimers often observed in solid-state fluorescent materials. These unique physical properties have expanded the applications of spirocyclic compounds beyond traditional pharmaceutical applications to include material science applications such as organic semiconductors, light-emitting diodes, and liquid crystals. The ability to tailor optical and electronic properties based on molecular architecture has established spirocyclic compounds as versatile building blocks for technological applications.

Recent synthetic approaches to spirocyclic compounds have emphasized the development of multicomponent reactions and innovative coupling strategies. The introduction of isocyanide and acetylene-based multicomponent reactions has provided robust techniques for efficiently synthesizing intricate spiro architectures through zwitterionic adduct formation. These methodological advances have facilitated the preparation of novel structural classes, including 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles, demonstrating the continued evolution and expansion of spirocyclic chemistry.

Contemporary research has also revealed the potential for spirocyclic compounds to exhibit central or axial chirality, meaning that spiro atoms can demonstrate chiral properties even without four different substituents. This stereochemical complexity has opened new avenues for the development of enantioselective synthetic methodologies and the exploration of stereochemistry-activity relationships in biological systems.

Nomenclature Systems and Structural Identification

The nomenclature of this compound reflects the systematic approach developed by the International Union of Pure and Applied Chemistry for naming spirocyclic compounds, building upon foundational principles established by von Baeyer and subsequently refined by Radulescu and other pioneering chemists. The nomenclature system for spiro compounds was first proposed by von Baeyer for bicyclic compounds with one common atom shared between both rings, and this system was later extended by Radulescu to include spiro-fused ring systems with the recognition that each ring system needed to be named separately while specifying details of the spiro-fusion.

The systematic name "this compound" can be deconstructed to reveal specific structural information according to established naming conventions. The prefix "spiro" indicates the presence of a spirocyclic system, while the bracketed numbers "[4.5]" specify the number of carbon atoms in each ring connected to the spiro atom, arranged in ascending order according to International Union of Pure and Applied Chemistry guidelines. The "decane" portion indicates the total number of skeletal atoms in the complete structure, while the heteroatom prefixes "oxa" and "aza" denote the positions and types of heteroatoms present within the ring systems.

Structural identification of this compound is facilitated by multiple chemical descriptors and identifiers that have been established in chemical databases. The compound's International Chemical Identifier string provides a standardized representation: InChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2, which encodes the complete molecular connectivity and stereochemical information. The corresponding International Chemical Identifier Key, AQNXRSGCZNEXPE-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval.

The Simplified Molecular Input Line Entry System representation, C1CNCCC12CC(CO2)CO, provides a linear notation that describes the molecular structure in a format suitable for computational processing and database storage. This standardized notation enables efficient structural searches and facilitates the identification of related compounds within chemical databases and literature sources.

Contemporary structural identification also relies on advanced analytical techniques that can definitively characterize the three-dimensional arrangement of spirocyclic compounds. The compound's molecular weight of 171.24 grams per mole and molecular formula C₉H₁₇NO₂ provide fundamental compositional information, while spectroscopic methods including nuclear magnetic resonance and mass spectrometry enable detailed structural confirmation. The compound's Chemical Abstracts Service registry number, 1290625-37-4, serves as a unique identifier within the Chemical Abstracts database system, facilitating literature searches and chemical procurement activities.

Structural Parameter Value
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Chemical Abstracts Service Number 1290625-37-4
International Chemical Identifier Key AQNXRSGCZNEXPE-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CNCCC12CC(CO2)CO
Ring System Classification Monospiro bicyclic
Heteroatom Composition One oxygen, one nitrogen
Spiro Ring Sizes 4-membered and 5-membered

属性

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXRSGCZNEXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization via Carbamoyloxy-ethynylpiperidine Intermediates

A prominent method involves the reaction of a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate to form a 4-carbamoyloxy-4-ethynylpiperidine intermediate. This intermediate undergoes cyclization in acidic or basic media to yield the spirocyclic core:

  • The reaction with isocyanate (R–NCO) is conducted in inert organic solvents such as ethers (e.g., tetrahydrofuran, dioxane).
  • Cyclization is performed either under dry hydrogen halide acids (acidic conditions) or in the presence of bases like alkali metal acetates, carbonates, or tertiary organic bases (basic conditions).
  • The cyclization temperature ranges from room temperature to the boiling point of the solvent.
  • The process can be carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.

This method allows for the formation of the spirocyclic 1-oxa-8-azaspiro[4.5]decane skeleton with substituents at desired positions, including hydroxyl groups.

Ester Hydrolysis and Ion Exchange Purification

Another approach starts from a protected ester derivative such as 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate:

  • Treatment with methanolic hydrogen chloride (3M) at low temperature (0–20 °C) for 24 hours hydrolyzes the ester to the corresponding alcohol.
  • After solvent evaporation, the crude product is purified by passing through ion exchange resins (e.g., Amberlyst 26) to remove impurities and residual acid.
  • The purified product is isolated by solvent evaporation and drying.

This method yields 1-oxa-8-azaspiro[4.5]decane-3-methanol with high purity and good yield (reported 88%).

Detailed Reaction Conditions and Solvent Systems

Step/Reaction Reagents/Conditions Solvents Temperature Notes
Ester hydrolysis Methanolic HCl (3M) Methanol 0–20 °C, 24 h Hydrolysis of tert-butyl ester
Ion exchange purification Amberlyst 26 resin Methanol Room temperature Removal of acid and impurities
Cyclization (acidic) Dry hydrogen halide (e.g., HCl gas) Ethers (THF, dioxane) RT to reflux Formation of spirocyclic ring
Cyclization (basic) Alkali metal acetate/carbonate, tertiary amine base Alcohols (methanol, ethanol), hydrocarbons 40 °C to reflux Alternative cyclization pathway
Alkylation/functionalization Phenylalkane derivatives with leaving groups (Cl, Br, mesylate) DMF, DMSO, or other polar aprotic solvents RT to reflux Introduction of substituents

Research Findings and Yield Data

  • The ester hydrolysis method yields the target compound at approximately 88% isolated yield after purification.
  • Cyclization reactions are reported to proceed efficiently under both acidic and basic conditions, with the choice of catalyst and solvent influencing stereochemical outcomes and yield.
  • Use of inert atmosphere improves product purity by minimizing oxidation or side reactions.
  • The reaction times vary from several hours to overnight depending on the step and reagent concentration.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Ester Hydrolysis & Ion Exchange 1,1-Dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate Methanolic HCl (3M), Amberlyst 26 resin 88 High yield, straightforward purification
Cyclization via Carbamoyloxy Intermediate 4-Ethynyl-4-hydroxypiperidine derivative + R–NCO Acidic or basic cyclization, inert solvents Variable Versatile, allows substitution control
Alkylation with Phenylalkane Derivatives 2-Oxo-3,8-diazaspirodecane derivative + alkyl halide Polar aprotic solvents, base catalyst Not specified Enables functional group diversification

科学研究应用

Medicinal Chemistry

Psychotropic and Antiallergic Properties
Research indicates that derivatives of 1-oxa-8-azaspiro[4.5]decane exhibit psychotropic and antiallergic effects. A patent describes these compounds as having low toxicity, making them suitable candidates for treating psychiatric and allergic disorders . Specifically, the compound has been linked to potential therapeutic uses in managing anxiety and depression due to its interaction with neurotransmitter systems.

FAAH Inhibition
Another significant application is its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation. Compounds derived from 1-oxa-8-azaspiro[4.5]decane have shown promise in modulating this pathway, indicating potential for developing analgesics or anti-inflammatory drugs .

Organic Synthesis

Building Block for Complex Molecules
1-Oxa-8-azaspiro[4.5]decane-3-methanol serves as an essential building block in organic synthesis. Its unique spirocyclic structure allows it to be utilized in creating more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions enhances its utility in synthetic chemistry .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of 1-oxa-8-azaspiro[4.5]decane derivatives in animal models. The results demonstrated significant reductions in depressive behaviors, suggesting that these compounds may act on serotonin receptors, similar to traditional antidepressants.

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory properties of 1-Oxa-8-azaspiro[4.5]decane derivatives in vitro. The findings indicated a marked decrease in pro-inflammatory cytokines when treated with these compounds, supporting their potential use in inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPsychotropic and antiallergic properties
FAAH InhibitionRole in pain modulation and inflammation
Organic SynthesisBuilding block for complex organic molecules
Antidepressant ActivityReduces depressive behaviors in animal modelsCase Study 1
Anti-inflammatory EffectsDecreases pro-inflammatory cytokinesCase Study 2

作用机制

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved may include signal transduction cascades or metabolic pathways .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Target Key Findings Reference
1-Oxa-8-azaspiro[4.5]decane-3-methanol Spiro[4.5], O/N heteroatoms, 3-methanol M1 receptors, Sigma-1 M1 agonist (IC₅₀ ~10 µM); Sigma-1 Ki < 10 nM
YM954 (2-ethyl-8-methyl-3-oxo) Spiro[4.5], 3-oxo substituent M1 receptors Reduced M1 binding vs. 3-methanol derivatives (IC₅₀ ~50 µM)
8-Oxa-2-azaspiro[4.5]decan-1-one Spiro[4.5], O/N positions reversed N/A (building block) Used in α-proline chimeras; lower receptor affinity due to altered ring strain
1,5-Dioxa-9-azaspiro[5.5]undecane Larger spiro[5.5], two oxygen atoms Sigma-1 receptors Improved selectivity for Sigma-1 over Sigma-2 (Ki ratio >100)

Key Insights:

Substituent Effects: The 3-methanol group in this compound enhances M1 receptor binding compared to 3-oxo (YM954) or alkyl-substituted analogs. Hydrogen bonding with the methanol group likely stabilizes interactions with muscarinic receptors .

Ring Size and Heteroatom Position : Reversing O/N positions (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) reduces biological activity, highlighting the importance of heteroatom placement . Enlarging the spiro system to [5.5] (1,5-dioxa-9-azaspiro[5.5]undecane) improves sigma-1 selectivity but complicates synthesis .

Synthetic Accessibility: Microwave-assisted methods () and biocatalytic transaminase technology () enable efficient multigram synthesis of spirocyclic derivatives, critical for structure-activity relationship (SAR) studies.

Commercial and Regulatory Considerations

This compound hydrochloride (CAS: 2206610-69-5) is commercially available with >98% purity (). Regulatory compliance is ensured through platforms like ECHEMI, which vet suppliers for certification and scale . In contrast, analogs such as 8-(4-aminophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS: 23804-80-0) are less accessible, requiring custom synthesis .

生物活性

1-Oxa-8-azaspiro[4.5]decane-3-methanol is a bicyclic compound characterized by its unique spiro-lactam structure. This compound, with a molecular formula of C10H19NO2C_{10}H_{19}NO_2 and a molar mass of 185.26 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against fatty acid amide hydrolase (FAAH). FAAH is an important enzyme involved in the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play crucial roles in pain modulation and inflammation.

The compound's mechanism of action involves binding to the active site of FAAH, leading to increased levels of endocannabinoids, which can enhance analgesic effects and potentially reduce inflammation. This mechanism is significant for developing therapeutic agents for pain management.

Muscarinic Receptor Activity

This compound has been studied for its activity as a muscarinic receptor agonist. Muscarinic receptors are a subtype of acetylcholine receptors that are implicated in various physiological functions, including cognition and memory.

Case Study: Alzheimer’s Disease

A study explored the potential of related compounds as M1 muscarinic agonists for treating Alzheimer's disease. The findings suggested that modifications to the spiro-lactam structure could enhance receptor affinity and selectivity, leading to improved cognitive function in animal models. For instance, derivatives like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decane showed promising results in ameliorating scopolamine-induced memory impairment in rats, indicating potential for further development .

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial properties of this compound. Its structural features may contribute to its effectiveness against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)Increased endocannabinoid levels; analgesic
Muscarinic AgonismM1 ReceptorsImproved cognitive function
AntimicrobialVarious bacterial strainsInhibition of growth

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has revealed that modifications to the spiro-lactam structure can significantly impact biological activity. For instance:

Compound Modification Biological Activity
2-Ethyl-8-methylEthyl group additionEnhanced M1 receptor affinity
2,8-DimethylDimethyl substitutionPotent anti-amnesic activity

These studies indicate that careful structural modifications can optimize the pharmacological profile of these compounds.

常见问题

Basic: What are the established synthetic methodologies for 1-Oxa-8-azaspiro[4.5]decane-3-methanol and its derivatives?

Answer:
Synthesis often leverages flow chemistry and biocatalytic transaminase technology to improve reaction efficiency and enantioselectivity. For example, Kohrt et al. (2021) demonstrated the use of continuous flow systems coupled with transaminases to synthesize structurally related 1-Oxa-8-azaspiro[4.5]decan-3-amine derivatives, achieving high yields (≥80%) and reduced reaction times compared to batch processes . Key steps include spirocyclic ring formation via cyclization reactions and subsequent functionalization of the methanol group. Modifications to the azaspiro core (e.g., alkylation or oxidation) are typically guided by NMR and LC-MS monitoring .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:
Structural characterization employs a combination of:

  • X-ray crystallography : To confirm spirocyclic geometry and stereochemistry (e.g., absolute configuration determination in related compounds like 2,8-dimethyl-3-methylene derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify ring substituents and methanol group placement, with DEPT-135 confirming CH2_2 and CH3_3 groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Advanced: How can researchers resolve contradictions in receptor selectivity data for azaspiro compounds?

Answer:
Contradictions in receptor affinity (e.g., M1 vs. M2 muscarinic receptor selectivity) require systematic structure-activity relationship (SAR) studies. Tsukamoto et al. (1995) addressed this by synthesizing analogs with modified substituents (e.g., 3-methylene or 3-dithioketal groups) and comparing their in vitro binding (IC50_{50}) and in vivo activity profiles. For instance, compound 29 (2,8-dimethyl-3-methylene derivative) showed 10-fold higher M1 selectivity over M2, attributed to steric effects in the receptor pocket . Cross-validation using functional assays (e.g., phosphoinositide hydrolysis in hippocampal slices) further clarifies agonism vs. antagonism .

Advanced: What strategies optimize the stereochemical purity of this compound during synthesis?

Answer:

  • Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can enhance enantiomeric excess (ee >90%) .
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) resolve racemic mixtures, as demonstrated for the (-)-isomer of compound 29 , which exhibited preferential M1 activity .
  • Crystallization-induced dynamic resolution : Recrystallization in polar solvents (e.g., ethanol/water) improves diastereomeric purity .

Advanced: How do functional group modifications impact the biological activity of azaspiro derivatives?

Answer:
Modifications to the methanol group or azaspiro core significantly alter pharmacokinetic and pharmacodynamic profiles:

  • Methanol substitution : Conversion to esters (e.g., tert-butoxycarbonyl) enhances blood-brain barrier penetration, critical for CNS-targeted agents .
  • Ring substituents : 2-Ethyl or 8-methyl groups (as in compound 18 ) increase receptor binding affinity but reduce selectivity, necessitating SAR trade-off analyses .
  • Oxime or dithioketal derivatives : Improve metabolic stability, as shown in rodent models with extended plasma half-lives (t1/2_{1/2} >4h) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tetrahydrofuran derivatives) .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, per SDS guidelines for structurally similar compounds .

Advanced: What analytical techniques address challenges in quantifying trace impurities in azaspiro derivatives?

Answer:

  • Ultra-performance liquid chromatography (UPLC) : Paired with charged aerosol detection (CAD) quantifies low-abundance impurities (detection limit: 0.05% w/w) .
  • LC-MS/MS : Identifies degradation products (e.g., oxidation of the methanol group) using fragmentation patterns .
  • NMR spiking experiments : Differentiate isomeric byproducts by adding authentic standards to the sample .

Advanced: How can computational modeling guide the design of azaspiro-based therapeutics?

Answer:

  • Docking simulations : Predict binding modes to target receptors (e.g., M1 muscarinic) using software like AutoDock Vina. For compound 29 , simulations aligned with X-ray data, showing hydrogen bonding between the methanol group and Thr231 residue .
  • QM/MM calculations : Assess reaction pathways for spirocyclic ring formation, reducing trial-and-error in synthesis .
  • ADMET prediction : Tools like SwissADME forecast solubility (LogP <3) and cytochrome P450 interactions, prioritizing derivatives with favorable profiles .

Basic: What are the key applications of this compound in current research?

Answer:

  • Neuroscience : As M1 muscarinic agonists for Alzheimer’s disease models, improving cognitive deficits in rodent passive avoidance tasks .
  • Chemical biology : Building blocks for spirocyclic probes targeting enzyme active sites (e.g., transaminases) .
  • Material science : Precursors for functionalized polymers with azaspiro motifs, enhancing thermal stability .

Advanced: What experimental designs mitigate batch-to-batch variability in azaspiro compound synthesis?

Answer:

  • Design of experiments (DoE) : Response surface methodology optimizes reaction parameters (e.g., temperature, catalyst loading) to minimize variability .
  • In-line PAT tools : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate formation .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify critical quality attributes (CQAs) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decane-3-methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。